1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

説明

Chemical Identity and Classification

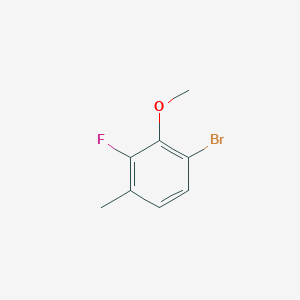

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene belongs to the class of halogenated aromatic ethers, specifically categorized as a halomethoxybenzene derivative. The compound is officially registered under Chemical Abstracts Service number 1239591-03-7 and carries the International Union of Pure and Applied Chemistry name reflecting its systematic substitution pattern. The molecular formula C8H8BrFO indicates the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, one fluorine atom, and one oxygen atom within its structure.

The compound exists as a liquid under standard conditions, with suppliers reporting purities ranging from 95% to 98% in commercial preparations. Physical characterization reveals specific properties that distinguish this compound from other halogenated aromatics. The molecular weight of 219.05 grams per mole places it within the medium molecular weight range for substituted benzenes. Storage recommendations typically specify room temperature conditions, indicating reasonable stability under ambient environmental conditions.

The systematic nomenclature reflects the specific positioning of functional groups around the benzene ring core. The numbering system places the bromine atom at position 1, establishing the reference point for the remaining substituents: fluorine at position 3, methoxy group at position 2, and methyl group at position 4. This substitution pattern creates a unique electronic environment that influences both the compound's chemical reactivity and physical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H8BrFO | |

| Molecular Weight | 219.05 g/mol | |

| Chemical Abstracts Service Number | 1239591-03-7 | |

| Physical State | Liquid | |

| Typical Purity | 95-98% |

Historical Context of Halomethoxybenzenes in Chemistry

The development of halomethoxybenzene chemistry emerged from broader investigations into aromatic substitution patterns and the environmental occurrence of halogenated organic compounds. Historical research has revealed that halomethoxybenzenes, despite their synthetic appearance, are predominantly natural products formed through biotic and abiotic processes in environmental systems. This discovery fundamentally shifted the understanding of these compounds from purely synthetic entities to naturally occurring environmental constituents.

Environmental chemists initially overlooked halomethoxybenzenes due to their predominantly natural origin, which included synthesis by terrestrial wood-rotting fungi, marine algae, and invertebrates. However, subsequent research demonstrated that these compounds exhibit properties remarkably similar to persistent organic pollutants, including persistence, potential for long-range transport, bioaccumulation capacity, and toxic effects. This realization prompted extensive investigation into their environmental pathways and atmospheric behavior.

The formation mechanisms of halomethoxybenzenes involve complex biochemical processes, primarily microbial methylation of halogenated phenolic precursors. Both anthropogenic and biogenic activities contribute to their formation, with precursors potentially originating from either natural production or human activities. The methylation process typically involves microorganisms that biomethylate chloro- or bromo-phenolic compounds to produce the corresponding anisole derivatives.

Research has established that brominated anisoles, including compounds structurally related to this compound, are formed through oxygen-methylation of bromophenols. These bromophenols are widely produced by marine algae and invertebrates, although they can also appear as disinfection by-products during water chlorination processes. The environmental significance of these compounds has led to their inclusion in assessments of "Chemicals of Emerging Arctic Concern" by international monitoring programs.

Structural Significance in Aromatic Chemistry

The structural arrangement of this compound exemplifies the complex electronic effects that arise from multiple substituents on aromatic rings. The compound contains both electron-withdrawing groups (bromine and fluorine) and electron-donating groups (methoxy and methyl), creating a unique electronic environment that significantly influences chemical reactivity patterns.

The methoxy group, positioned at the ortho relationship to the bromine substituent, exerts strong mesomeric electron-donating effects that enhance the electron density of the aromatic ring. This electronic influence is quantified by the Hammett constant for para-substitution of anisole, which measures -0.27, indicating significant electron donation to the aromatic system. The presence of the methoxy group renders the benzene ring more electron-rich compared to unsubstituted benzene, facilitating electrophilic aromatic substitution reactions.

Conversely, the halogen substituents (bromine and fluorine) introduce electron-withdrawing characteristics through both inductive and resonance effects. The fluorine atom, being highly electronegative, exerts strong inductive withdrawal of electron density from the aromatic system. The bromine atom, while less electronegative than fluorine, still contributes to electron withdrawal through inductive effects. The positioning of these groups creates a complex interplay of electronic effects that modulates the overall reactivity of the aromatic system.

The methyl group at position 4 provides additional electron density through hyperconjugation and inductive donation. This substitution pattern creates asymmetry in the electronic distribution around the benzene ring, with regions of both enhanced and diminished electron density. Such electronic heterogeneity influences the compound's behavior in chemical reactions and its interactions with other molecular species.

The structural significance extends to conformational considerations, where the spatial arrangement of substituents affects molecular geometry and intermolecular interactions. The methoxy group's ability to participate in hydrogen bonding and dipole-dipole interactions, combined with the polarizability of the halogen atoms, creates specific molecular recognition patterns that influence both chemical reactivity and physical properties.

Position in Halogenated Aromatic Compound Taxonomy

This compound occupies a specific position within the broader taxonomy of halogenated aromatic compounds, particularly within the halomethoxybenzene subfamily. The systematic classification of halogenated methyl-phenyl ethers encompasses 19 chloroanisoles, 19 bromoanisoles, and 96 bromo-chloroanisoles, representing a diverse chemical space of halogenated aromatic ethers.

Within this taxonomic framework, the compound under study represents a mixed halogen system, incorporating both bromine and fluorine substituents alongside the characteristic methoxy functionality. This places it in a relatively specialized subcategory of halomethoxybenzenes that contain multiple different halogen atoms. The presence of fluorine as a substituent is particularly noteworthy, as fluorinated aromatic compounds often exhibit distinct properties compared to their chlorinated and brominated counterparts.

The taxonomic position reflects both structural and functional relationships to other halogenated aromatics. Structurally, the compound shares the fundamental anisole backbone (methoxybenzene) with simpler halogenated anisoles while displaying increased complexity through multiple substitution. Functionally, it maintains the environmental persistence and transport characteristics that define the broader halomethoxybenzene class while potentially exhibiting unique reactivity patterns due to its specific substitution arrangement.

Comparative analysis with related compounds reveals systematic relationships within this chemical class. For instance, 1-bromo-3-chloro-2-methoxy-4-methylbenzene, with molecular formula C8H8BrClO and molecular weight 235.50 grams per mole, represents a closely related analog where chlorine substitutes for fluorine. Such structural analogs provide insight into structure-activity relationships and the influence of different halogen substitutions on compound properties.

The environmental classification of halomethoxybenzenes as ubiquitous environmental organics further emphasizes their taxonomic significance. Unlike many synthetic halogenated compounds that are primarily anthropogenic in origin, halomethoxybenzenes represent a unique category where natural production processes predominate. This classification has important implications for environmental monitoring, risk assessment, and regulatory considerations.

The taxonomic framework also encompasses consideration of biosynthetic pathways and environmental fate processes. The formation of halomethoxybenzenes through microbial methylation of halogenated phenolic precursors represents a fundamental biochemical transformation that links these compounds to broader environmental cycling of halogenated organics. This biosynthetic relationship establishes connections between the compound and its phenolic precursors, creating a comprehensive understanding of its position within environmental chemical networks.

特性

IUPAC Name |

1-bromo-3-fluoro-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSTUQXJYKRMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Halogenation of Fluorobenzene Derivatives

A patent (JP4896186B2) describes a method for producing high-purity 1-bromo-3-fluorobenzene by bromination of fluorobenzene in the presence of iron chloride catalyst at low temperature (10 °C), followed by reaction with aromatic solvents such as xylene or toluene to improve selectivity and yield. The process achieves a meta-selective bromination with minimal formation of ortho and para isomers.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Fluorobenzene + Br2 + FeCl3, 10 °C, 4 h dropwise addition | 98.7% meta-bromofluorobenzene |

| Friedel-Crafts alkylation | AlCl3, 80 °C, 4 h; then xylene, 20 h at RT | High-purity 1-bromo-3-fluorobenzene (70% yield) |

This method can be adapted for the methoxy and methyl-substituted analog by starting from suitably substituted fluorobenzene derivatives and carefully controlling reaction conditions to favor the desired substitution pattern.

Directed Lithiation and Electrophilic Substitution

A synthesis involving organolithium intermediates is reported for related halogenated methylbenzene derivatives. For example, 1-bromo-3-fluoro-4-iodo-2-methylbenzene was synthesized via lithiation with n-butyllithium and diisopropylamine in tetrahydrofuran/hexane at -78 °C, followed by reaction with methyl iodide. This approach allows precise introduction of methyl groups at desired positions on the aromatic ring.

For 1-bromo-3-fluoro-2-methoxy-4-methylbenzene, a similar strategy could involve:

- Lithiation of a bromofluorobenzene precursor at low temperature

- Electrophilic quenching with methylating agents or methoxylation reagents

- Subsequent purification and characterization

This method offers regioselectivity and functional group tolerance but requires strict temperature control and anhydrous conditions.

Halogenation via Tetrabutylammonium Tribromide (Bu4NBr3)

A study published by the Royal Society of Chemistry describes the use of tetrabutylammonium tribromide (Bu4NBr3) for bromination of methoxy- and methyl-substituted benzoic acids under heating (100 °C, 16 h). This method provides brominated aromatic compounds such as 1-bromo-2-methoxy-4-methylbenzene with high yields and purity.

| Substrate | Reagent | Temperature | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|

| 2-methoxy-4-methylbenzoic acid | Bu4NBr3 (1 equiv) | 100 °C | 16 h | 77-98 | Brominated methoxy-methylbenzene derivatives |

The reaction is followed by aqueous workup with sodium thiosulfate and sodium carbonate, extraction, drying, and purification by column chromatography. This method is suitable for introducing bromine selectively onto methoxy- and methyl-substituted aromatic rings, making it directly relevant for preparing this compound if fluorine substitution is present on the starting material.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of fluorobenzene | Fluorobenzene | Br2, FeCl3, AlCl3, xylene, 10-80 °C | High regioselectivity, scalable | Requires careful control of temp |

| Organolithium-mediated synthesis | Halogenated fluorobenzene derivatives | n-BuLi, diisopropylamine, THF, -78 °C | High regioselectivity, versatile | Sensitive to moisture, complex |

| Bu4NBr3 bromination | Methoxy-methylbenzoic acids | Bu4NBr3, 100 °C, 16 h | High yield, mild conditions | Requires purification steps |

Research Findings and Notes

The bromination of fluorobenzene derivatives under Lewis acid catalysis (FeCl3, AlCl3) is effective for selectively obtaining meta-brominated products with high purity, which is essential for subsequent functionalization steps.

Organolithium chemistry enables precise substitution patterns but demands low temperatures and inert atmospheres, making it more suitable for specialized laboratory synthesis.

The use of tetrabutylammonium tribromide is a convenient and efficient method for bromination of methoxy- and methyl-substituted aromatic compounds, yielding products with high purity and good yields.

Combining these methods, for example, starting from a fluorinated methoxy-methylbenzene and applying Bu4NBr3 bromination, or using directed lithiation followed by methylation, can provide tailored routes to this compound.

化学反応の分析

Types of Reactions

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, reflux conditions.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium, room temperature or elevated temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature or slightly elevated temperature.

Major Products Formed

Substitution: 3-Fluoro-2-methoxy-4-methylphenol, 3-Fluoro-2-methoxy-4-methylbenzonitrile.

Oxidation: 3-Fluoro-2-methoxy-4-methylbenzaldehyde, 3-Fluoro-2-methoxy-4-methylbenzoic acid.

Reduction: 3-Fluoro-2-methoxy-4-methylbenzene.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to be modified to create compounds that target specific biological pathways, particularly in drug discovery for diseases such as cancer and infections.

Biological Activity

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its mechanism of action often involves enzyme inhibition and modulation of cellular signaling pathways.

Organic Synthesis

Intermediate for Complex Molecules

In organic synthesis, this compound serves as a crucial intermediate for constructing more complex organic molecules. It is particularly valuable in the synthesis of agrochemicals and specialty chemicals.

Materials Science

Synthesis of Novel Materials

This compound is also explored for its potential in materials science, where it can be used to synthesize novel polymers and liquid crystals with unique properties. Its electronic characteristics make it suitable for applications in organic electronics.

Biological Studies

Enzyme Inhibition Studies

The compound is employed in studies focused on enzyme inhibition, where its halogen substituents enhance its reactivity towards specific enzymes. This property is particularly useful in understanding metabolic pathways and developing inhibitors for therapeutic purposes.

Data Tables

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The study found that derivatives of this compound exhibited notable inhibitory effects, highlighting its potential application in treating bacterial infections.

作用機序

The mechanism of action of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards molecular targets. The compound may interact with active sites of enzymes or receptors through hydrogen bonding, van der Waals forces, and other non-covalent interactions .

類似化合物との比較

Table 1: Structural Comparison of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene with Analogues

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, trifluoromethoxy-containing analogues (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) exhibit strong electron-withdrawing effects, deactivating the ring .

Physicochemical Properties

- Boiling/Melting Points : While direct data for the target compound is unavailable, analogues like 4-Bromoanisole (1-bromo-4-methoxybenzene) have a boiling point of 223°C . The methyl group in the target compound may reduce boiling point slightly due to increased volatility.

- Lipophilicity : The methyl group enhances lipophilicity (logP ~2.8 estimated), compared to 1-Bromo-4-fluoro-2-methylbenzene (logP ~2.5), facilitating membrane permeability in pharmaceutical contexts .

生物活性

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene, also known as C8H8BrF O , is an organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of halogen and methoxy groups, which can influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- A bromine atom at the 1-position

- A fluorine atom at the 3-position

- A methoxy group (-OCH₃) at the 2-position

- A methyl group (-CH₃) at the 4-position

This arrangement contributes to its unique properties and potential applications in medicinal chemistry.

Anticancer Properties

Recent studies have explored the anticancer activity of various halogenated compounds, including derivatives similar to this compound. For instance, compounds with similar structural motifs have shown efficacy against several cancer cell lines, including:

- Breast cancer (MDA-MB-231)

- Lung cancer (A549)

In a comparative study, certain derivatives exhibited significant antiproliferative effects, with IC₅₀ values in the low micromolar range, indicating strong potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of tubulin polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme inhibition : The methoxy and halogen substituents may enhance binding affinity to specific enzymes or receptors, altering their activity and influencing various biochemical pathways .

Study on Antiproliferative Activity

A study published in MDPI evaluated a series of brominated compounds for their antiproliferative activity against human cancer cell lines. The findings indicated that:

- Compounds with bromine and methoxy groups demonstrated enhanced selectivity and potency compared to non-brominated analogs.

- The study highlighted that structural modifications significantly influence biological activity, emphasizing the importance of the bromine and methoxy groups in enhancing anticancer properties .

In Vivo Studies

In vivo studies involving similar compounds have shown promising results in animal models. For example:

- Mouse models treated with brominated analogs exhibited reduced tumor growth rates.

- These compounds were also assessed for toxicity, revealing acceptable safety profiles at therapeutic doses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Structure | Moderate | Tubulin inhibition |

| 5-Bromo-2-methoxy-N,N-dimethylaniline | Structure | High | Enzyme inhibition |

| 2-Bromo-N,N-dimethylbenzylamine | Structure | Low | Unknown |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene, and how do substituent positions influence regioselectivity?

- Methodology : Directed ortho-metalation or electrophilic aromatic substitution (EAS) can be employed, leveraging the steric and electronic effects of substituents. The methoxy group at position 2 acts as an ortho/para-director, while the bromine at position 1 and fluorine at position 3 influence reactivity. For example, bromine’s strong electron-withdrawing effect deactivates the ring, requiring careful control of reaction temperature and catalysts (e.g., FeBr₃ for bromination) .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using ¹H/¹³C NMR (e.g., coupling constants for adjacent substituents) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by electron-withdrawing groups).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M]⁺ peak at m/z 232.99 based on C₈H₇BrFO molecular formula) .

- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., distinguishing between meta and para fluorine placement) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to its H300 (fatal if swallowed) and H315/H319 (skin/eye irritation) hazards .

- Storage : Store in a cool (0–6°C), dry environment under inert gas (e.g., argon) to prevent decomposition .

- Spill Management : Neutralize with activated carbon and dispose of as hazardous waste (EPA codes for halogenated aromatics) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodology :

- Steric Effects : The methyl group at position 4 may hinder transmetalation in palladium-catalyzed reactions. Optimize ligands (e.g., SPhos or XPhos) to reduce steric bulk .

- Electronic Effects : Fluorine’s electronegativity at position 3 increases the C-Br bond’s electrophilicity, enhancing oxidative addition rates. Use DFT calculations to predict charge distribution at the reactive site .

- Validation : Compare coupling yields with analogs like 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS 105529-58-6) to isolate electronic contributions .

Q. How can contradictions in reported thermal stability data be resolved?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres. Discrepancies may arise from impurity profiles (e.g., residual solvents) .

- Differential Scanning Calorimetry (DSC) : Identify exothermic events (e.g., sublimation vs. decomposition) and correlate with substituent lability (e.g., methoxy vs. bromine stability) .

- Literature Cross-Validation : Compare data with structurally similar compounds (e.g., 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene, CAS 132532-64-0) .

Q. What catalytic systems improve its utility in synthesizing pharmaceutical intermediates (e.g., kinase inhibitors)?

- Methodology :

- Palladium Catalysis : Screen Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., RuPhos) for amination reactions. The fluorine substituent may enhance binding to target proteins .

- Photoredox Catalysis : Explore C-Br bond activation under blue LED light with Ir(ppy)₃ to generate aryl radicals for C-C bond formation .

- Case Study : Compare reactivity with 1-Bromo-4-(chlorodifluoromethyl)benzene in synthesizing trifluoromethylated analogs for metabolic stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。